molecular formula C14H10ClNO4 B5867027 2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde

2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde

Cat. No.: B5867027
M. Wt: 291.68 g/mol
InChI Key: MECSINYGELKMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde, also known as CBNO, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. CBNO is an aldehyde compound that is commonly used in the synthesis of various organic compounds. In

Scientific Research Applications

2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde has been extensively used in scientific research due to its diverse range of applications. It has been used as a reagent in the synthesis of various organic compounds, including benzofurans, chromones, and benzimidazoles. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, this compound has been used in the development of new drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde is not fully understood. However, it is believed that this compound acts as a nitric oxide donor, which leads to the activation of guanylate cyclase and the subsequent production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS). This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is highly reactive and requires careful handling to avoid decomposition. This compound is also sensitive to light and moisture, which can affect its stability.

Future Directions

2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde has a wide range of potential applications in scientific research. One future direction is the development of new drugs for the treatment of cancer and other diseases. This compound has shown promising results in preclinical studies and may have potential as a therapeutic agent. Another future direction is the development of new fluorescent probes for the detection of metal ions. This compound has shown high sensitivity and selectivity for copper and zinc ions and may have potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl alcohol with sodium nitrite to form 2-chlorobenzyl nitrite. This intermediate product is then reacted with 5-nitrosalicylaldehyde to form this compound. The final product is obtained through recrystallization and purification.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-4-2-1-3-10(13)9-20-14-6-5-12(16(18)19)7-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECSINYGELKMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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